7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives are synthesized using various techniques. Zhong et al. (2008) demonstrated an efficient synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adduct acetates (Zhong, Lin, Chen, & Su, 2008). Ding Jun-jie (2013) explored the synthesis of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, a derivative of the compound, through a three-step reaction process (Ding Jun-jie, 2013).
Tautomerization Studies
Bartolomei et al. (1995) conducted an ab initio study of the tautomeric forms of 7,8-dihydroquinoline-4,5(1H,6H)-dione and 7,8-dihydroquinoline-2,5-(1H,6H)-dione, revealing insights into their molecular structures and stability (Bartolomei, Cignitti, Ramusino, & Manna, 1995).
Reactivity and Derivative Synthesis
Nycz et al. (2012) demonstrated the redox reactivity of quinoline-5,8-dione derivatives, such as 2-methyl-5,8-dioxo-5,8-dihydroquinoline-7-amine, in their reaction with charged phosphorus nucleophiles (Nycz, Małecki, Chikkali, Hajdók, & Singh, 2012). Similarly, Choi et al. (2002) synthesized several novel 7-alkylamino-2-methylquinoline-5,8-diones, highlighting the compound's versatility in forming derivatives (Choi, Kim, Chi, Yoon, & Kim, 2002).
Potential Applications in Medicinal Chemistry
Research by Kantevari et al. (2011) on the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, which includes this compound derivatives, showed promising antitubercular agents (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011). This indicates potential medicinal applications of the compound and its derivatives.
Properties
IUPAC Name |
7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8-7(9(12)5-6)2-3-10(13)11-8/h2-3,6H,4-5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMEQDWECHDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=O)N2)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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